2-(Cyanoacetyl)benzoic acid
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Overview
Description
2-(Cyanoacetyl)benzoic acid is an organic compound with the molecular formula C10H7NO3 It is characterized by the presence of a cyano group (-CN) and an acetyl group (-COCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanoacetyl)benzoic acid typically involves the cyanoacetylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form amides and other nitrogen-containing heterocycles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form benzoic acid derivatives, while the cyano group can be reduced to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Amines and catalysts like acetic acid or sulfuric acid are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Condensation Reactions: Amides and heterocyclic compounds.
Oxidation: Benzoic acid derivatives.
Reduction: Amines and related compounds.
Scientific Research Applications
2-(Cyanoacetyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Cyanoacetyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Benzoic Acid: Lacks the cyano and acetyl groups, making it less reactive in certain synthetic applications.
Cyanoacetic Acid: Contains a cyano group but lacks the benzoic acid core, limiting its use in aromatic compound synthesis.
Acetylbenzoic Acid: Contains an acetyl group but lacks the cyano group, affecting its reactivity and applications.
Uniqueness: 2-(Cyanoacetyl)benzoic acid is unique due to the presence of both cyano and acetyl groups, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
CAS No. |
50454-25-6 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(2-cyanoacetyl)benzoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
FZRYQVANQIQLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)C(=O)O |
Origin of Product |
United States |
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